molecular formula C14H15NO2 B13673884 Ethyl 2-(2-aminonaphthalen-1-yl)acetate

Ethyl 2-(2-aminonaphthalen-1-yl)acetate

Cat. No.: B13673884
M. Wt: 229.27 g/mol
InChI Key: OHRNGXOIALMMHW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminonaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a naphthalene ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminonaphthalen-1-yl)acetate typically involves the esterification of 2-(2-aminonaphthalen-1-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminonaphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the naphthalene ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Ethyl 2-(2-aminonaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminonaphthalen-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacking the naphthalene ring.

    2-Aminonaphthalene: A compound with a similar naphthalene ring but without the ester group.

    Methyl 2-(2-aminonaphthalen-1-yl)acetate: A methyl ester analog of this compound.

Uniqueness

This compound is unique due to the combination of its ester and amino functional groups attached to a naphthalene ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-(2-aminonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8H,2,9,15H2,1H3

InChI Key

OHRNGXOIALMMHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

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